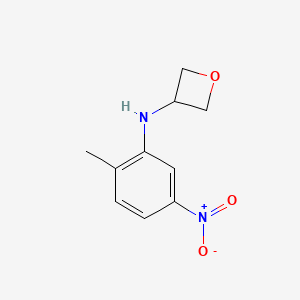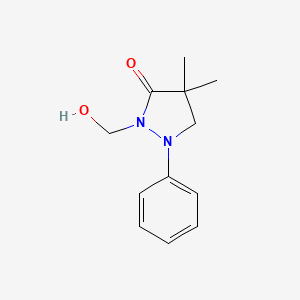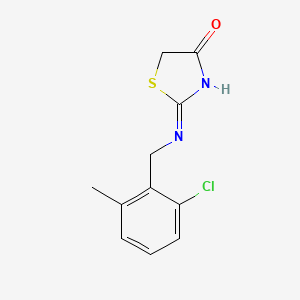
Ethyl 3-chloronaphthalene-2-carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-chloronaphthalene-2-carbamate: is an organic compound with the molecular formula C13H12ClNO2 It is a derivative of carbamic acid, where the ethyl ester group is attached to the nitrogen atom of the carbamic acid, and the naphthyl group is substituted with a chlorine atom at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-chloronaphthalene-2-carbamate typically involves the reaction of 3-chloro-2-naphthylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chloro-2-naphthylamine+ethyl chloroformate→N-(3-chloro-2-naphthyl)carbamic acid ethyl ester+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene may be used to dissolve the reactants and facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-chloronaphthalene-2-carbamate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.
Substitution: The chlorine atom on the naphthyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. For example, hydrochloric acid or sodium hydroxide can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atom.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride can be used.
Major Products Formed:
Hydrolysis: Formation of N-(3-chloro-2-naphthyl)carbamic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 3-chloronaphthalene-2-carbamate is used as an intermediate in the synthesis of various organic compounds. It can be used in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. It can be used to investigate the interactions between small molecules and biological targets.
Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of drugs. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 3-chloronaphthalene-2-carbamate depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor ligand. The molecular targets and pathways involved can vary, but typically, the compound interacts with specific proteins or enzymes, altering their activity and leading to a biological response.
Vergleich Mit ähnlichen Verbindungen
- N-(3-nitrophenyl)carbamic acid ethyl ester
- N-(4-chlorophenyl)carbamic acid ethyl ester
- N-(3-chlorophenyl)carbamic acid ethyl ester
Comparison: Ethyl 3-chloronaphthalene-2-carbamate is unique due to the presence of the naphthyl group, which imparts distinct chemical and physical properties compared to other carbamic acid esters. The chlorine substitution on the naphthyl ring also influences its reactivity and potential applications. Similar compounds with different substituents or aromatic rings may exhibit different reactivity and biological activities.
Eigenschaften
Molekularformel |
C13H12ClNO2 |
|---|---|
Molekulargewicht |
249.69 g/mol |
IUPAC-Name |
ethyl N-(3-chloronaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-13(16)15-12-8-10-6-4-3-5-9(10)7-11(12)14/h3-8H,2H2,1H3,(H,15,16) |
InChI-Schlüssel |
ZSICYKKSKFDWIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC2=CC=CC=C2C=C1Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methyl-N'-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B8348373.png)



![[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B8348398.png)


![2-(4-Bromophenyl)pyrrolo[2,1-f][1,2,4]triazine-4(3H)-one](/img/structure/B8348426.png)

